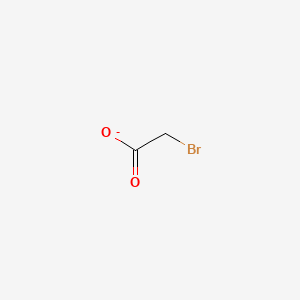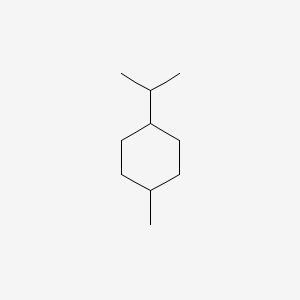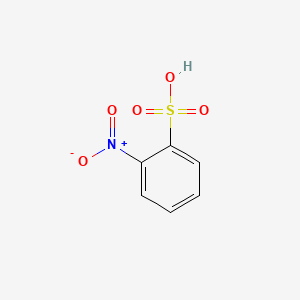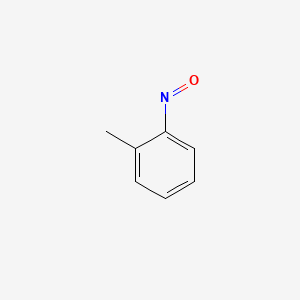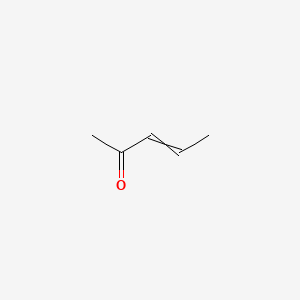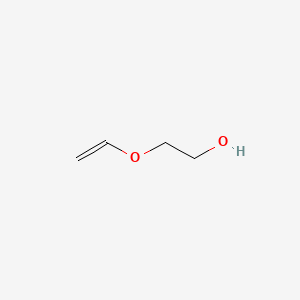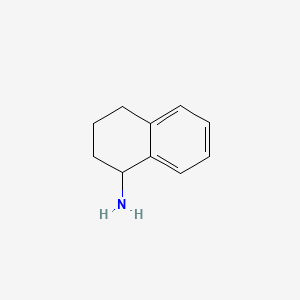
Primovist
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- During imaging, it distributes into vascular and extravascular spaces during different phases (arterial, portal venous, and late dynamic phases), eventually accumulating in hepatocytes and bile ducts during the hepatobiliary phase.
- The hepatobiliary phase allows for contrast-enhanced MRI cholangiograms.
Gadoxetate Disodium: is a contrast agent designed for liver imaging using magnetic resonance imaging (MRI). It plays a crucial role in characterizing focal liver lesions identified through other imaging studies.
Preparation Methods
Synthetic Routes: Gadoxetate disodium is synthesized through specific chemical reactions involving gadolinium ions and other ligands.
Reaction Conditions: The exact synthetic conditions may vary, but the compound is prepared to ensure its stability and suitability for MRI imaging.
Industrial Production: Pharmaceutical companies produce gadoxetate disodium for clinical use, adhering to strict quality control standards.
Chemical Reactions Analysis
Reactions: Gadoxetate disodium primarily undergoes complexation reactions with gadolinium ions. It forms a stable complex that exhibits paramagnetic properties.
Common Reagents and Conditions: The synthesis typically involves ligands such as ethoxybenzyl-DTPA (EOB-DTPA) and sodium hydroxide.
Major Products: The major product is the gadoxetate disodium complex itself, which is administered intravenously for liver imaging.
Scientific Research Applications
Chemistry: Researchers study its stability, binding kinetics, and interactions with other molecules.
Biology: Gadoxetate disodium aids in understanding liver function, hepatocyte uptake, and bile excretion.
Medicine: It’s crucial for diagnosing liver lesions, assessing hepatocellular carcinoma (HCC), and evaluating post-liver transplant patients.
Industry: Pharmaceutical companies use it for liver imaging agents.
Mechanism of Action
Molecular Targets: Gadoxetate disodium accumulates in functioning hepatocytes due to its hepatospecific properties.
Pathways Involved: It follows the hepatobiliary pathway, allowing imaging of both liver parenchyma and bile ducts.
Comparison with Similar Compounds
Uniqueness: Gadoxetate disodium’s unique feature lies in its hepatospecificity, enabling simultaneous liver and bile duct imaging.
Similar Compounds: Another hepatobiliary agent, gadobenate dimeglumine (MultiHance), has lower liver uptake compared to gadoxetate disodium
Properties
Molecular Formula |
C23H33GdN3O11+3 |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3 |
InChI Key |
PCZHWPSNPWAQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3] |
Synonyms |
disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
